(2S)-6-Amino-2-(15N)azanylhexanoic acid

Catalog No.
S1938343
CAS No.
204451-50-3
M.F
C6H14N2O2
M. Wt
147.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-6-Amino-2-(15N)azanylhexanoic acid

CAS Number

204451-50-3

Product Name

(2S)-6-Amino-2-(15N)azanylhexanoic acid

IUPAC Name

(2S)-6-amino-2-(15N)azanylhexanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i8+1

InChI Key

KDXKERNSBIXSRK-DCNWSHSXSA-N

SMILES

C(CCN)CC(C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)[15NH2]
  • Origin: L-lysine is a naturally occurring amino acid found in various protein sources like meat, fish, eggs, and dairy products []. (2S)-6-Amino-2-(15N)azanylhexanoic acid is a synthetic derivative where a nitrogen atom at the second position (C2) is enriched with the isotope nitrogen-15 (¹⁵N).
  • Significance: Isotope-labeled amino acids like (2S)-6-Amino-2-(15N)azanylhexanoic acid are valuable tools in scientific research. The ¹⁵N isotope allows researchers to track the fate and metabolism of lysine in biological systems using techniques like mass spectrometry. This information is crucial for understanding protein synthesis, degradation pathways, and metabolic disorders.

Molecular Structure Analysis

(2S)-6-Amino-2-(15N)azanylhexanoic acid shares the same core structure as L-lysine, which consists of a hydrocarbon chain with an amine group (NH2), a carboxylic acid group (COOH), and a side chain containing another amine group. The key feature is the ¹⁵N isotope incorporated at the second carbon atom (C2) of the amine group on the side chain. This specific labeling allows researchers to distinguish it from unlabeled lysine in mass spectrometry analysis.


Chemical Reactions Analysis

  • Peptide bond formation: L-lysine is a building block for protein synthesis. It reacts with other amino acids to form peptide bonds, linking them into polypeptide chains [].
  • Transamination: L-lysine can undergo transamination reactions, where its amine group is transferred to another molecule, forming a new amino acid [].
  • Decarboxylation: L-lysine can be decarboxylated to form cadaverine, a diamine molecule with various biological functions.

Physical And Chemical Properties Analysis

  • Molecular formula: C6H14N2O2
  • Molecular weight: 146.19 g/mol []
  • Melting point: 224-226 °C (dec.) []
  • Solubility: Soluble in water, slightly soluble in ethanol, insoluble in most organic solvents []
  • pKa values: 2.18 (COOH group), 8.95 (side chain NH2 group)

Protein Research

Scientists use isotopically labeled molecules, like (2S)-6-Amino-2-(15N)azanylhexanoic acid, to track and analyze proteins in biological systems. The 15N isotope acts as a tag, allowing researchers to distinguish the labeled molecule from unlabeled ones using techniques like mass spectrometry . This can be useful in studies related to protein synthesis, degradation, and interactions with other molecules.

Metabolic Studies

Understanding how organisms process nutrients is crucial in various fields like medicine and agriculture. (2S)-6-Amino-2-(15N)azanylhexanoic acid, with its specific nitrogen isotope, can be incorporated into metabolic pathways. By tracing the movement of the 15N label, researchers can gain insights into how the organism metabolizes nitrogen-containing compounds .

Drug Discovery

Scientists are constantly searching for new drugs to treat various diseases. Isotope-labeled molecules can be helpful in understanding how potential drugs interact with the body. (2S)-6-Amino-2-(15N)azanylhexanoic acid, if strategically designed, could be used to track a potential drug's movement within the body and its effects on biological processes. This information can aid in the development and evaluation of new drugs .

XLogP3

-3

Sequence

K

Wikipedia

L-(N~2~-~15~N)Lysine

Dates

Modify: 2023-08-16

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